Product packaging for 4-[4-(Trifluoromethoxy)phenoxy]piperidine(Cat. No.:CAS No. 287952-67-4)

4-[4-(Trifluoromethoxy)phenoxy]piperidine

Katalognummer: B149191
CAS-Nummer: 287952-67-4
Molekulargewicht: 261.24 g/mol
InChI-Schlüssel: RPQOTFPZKNHYFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

4-[4-(Trifluoromethoxy)phenoxy]piperidine (CAS 287952-67-4) is a piperidine derivative featuring a phenoxy substituent at the 4-position of the piperidine ring, with a trifluoromethoxy (-OCF₃) group at the para position of the phenyl ring. Its molecular formula is C₁₂H₁₄F₃NO₂, with a molecular weight of 285.24 g/mol . This compound is structurally characterized by:

  • A six-membered piperidine ring with a nitrogen atom.
  • A phenoxy linker group connecting the piperidine and trifluoromethoxy-substituted phenyl ring.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14F3NO2 B149191 4-[4-(Trifluoromethoxy)phenoxy]piperidine CAS No. 287952-67-4

Eigenschaften

IUPAC Name

4-[4-(trifluoromethoxy)phenoxy]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2/c13-12(14,15)18-11-3-1-9(2-4-11)17-10-5-7-16-8-6-10/h1-4,10,16H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQOTFPZKNHYFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583030
Record name 4-[4-(Trifluoromethoxy)phenoxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287952-67-4
Record name 4-[4-(Trifluoromethoxy)phenoxy]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=287952-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(Trifluoromethoxy)phenoxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

The synthesis of 4-[4-(Trifluoromethoxy)phenoxy]piperidine typically involves the reaction of 4-(trifluoromethoxy)phenol with piperidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the phenol group reacts with piperidine to form the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

4-[4-(Trifluoromethoxy)phenoxy]piperidine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 4-[4-(Trifluoromethoxy)phenoxy]piperidine typically involves multi-step organic reactions. These steps allow for the incorporation of the trifluoromethoxy group while maintaining the piperidine structure essential for biological activity. The compound has a molecular formula of C₁₂H₁₄F₃NO₂ and a molecular weight of approximately 261.25 g/mol .

Key Synthesis Steps:

  • The initial step often involves the reaction of 4-(trifluoromethoxy)phenol with piperidine derivatives.
  • Subsequent reactions may include reductive amination or nucleophilic substitutions to achieve the desired compound .

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6. These enzymes are critical in drug metabolism, and their inhibition can significantly alter the pharmacokinetics of co-administered drugs, potentially leading to increased toxicity or modified therapeutic effects .

Neuropharmacology

The compound has shown promise in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders. Its ability to influence neurotransmitter pathways could be beneficial in developing treatments for conditions such as depression or anxiety disorders.

Antitubercular Activity

Notably, derivatives of this compound have been evaluated for their antitubercular properties. A related compound was identified as a promising candidate against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (MDR-TB). This highlights the potential of this compound in combating tuberculosis, particularly in patients who do not respond to conventional therapies .

Case Studies and Research Findings

Several studies have highlighted the efficacy and versatility of this compound:

  • Study on Antitubercular Agents: A recent investigation focused on synthesizing new derivatives based on this compound, revealing that modifications to its structure could enhance its antitubercular activity while maintaining low toxicity profiles .
  • Cytochrome P450 Interaction Studies: Research demonstrated that this compound's interaction with cytochrome P450 enzymes could lead to significant implications for drug-drug interactions in clinical settings, emphasizing the need for careful consideration during polypharmacy.
  • Neuropharmacological Applications: Preliminary studies indicated that this compound could serve as a scaffold for developing new neuroactive drugs aimed at modulating various neurotransmitter systems.

Wirkmechanismus

The mechanism of action of 4-[4-(Trifluoromethoxy)phenoxy]piperidine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Effects

Key structural variations among analogs include:

Substituent Position: 4-[3-(Trifluoromethyl)phenoxy]piperidine hydrochloride (CAS 28033-33-2): Trifluoromethyl group at the meta position of the phenyl ring. Molecular weight: 281.70 g/mol . 4-[2-(Trifluoromethoxy)phenoxy]piperidine (CAS 902836-49-1): Trifluoromethoxy group at the ortho position. Similarity score: 0.92 compared to the target compound .

Substituent Type: 4-(4-Trifluoromethylphenoxy)piperidine (CAS 28033-37-6): Replaces -OCF₃ with -CF₃. Exhibits slightly higher acaricidal activity (e.g., LC₅₀ = 12 ppm vs. 15 ppm for the target compound against P. citri) . 4-[(3-Fluorobenzyl)oxy]piperidine hydrochloride (CAS N/A): Substitutes phenyl ring with a fluorobenzyl group. Molecular formula: C₁₂H₁₅ClFNO .

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Substituent Position/Type Molecular Weight (g/mol) Bioactivity (LC₅₀, ppm)*
4-[4-(Trifluoromethoxy)phenoxy]piperidine 287952-67-4 Para-OCF₃ 285.24 15 (P. citri)
4-(4-Trifluoromethylphenoxy)piperidine 28033-37-6 Para-CF₃ 269.24 12 (P. citri)
4-[3-(Trifluoromethyl)phenoxy]piperidine HCl 28033-33-2 Meta-CF₃ 281.70 Not reported
4-[2-(Trifluoromethoxy)phenoxy]piperidine 902836-49-1 Ortho-OCF₃ 285.24 No data

*Bioactivity data from acaricidal studies .

Physicochemical and Commercial Comparison

  • Solubility : Hydrochloride salts (e.g., CAS 28033-33-2) show improved water solubility compared to free bases .
  • Purity and Availability: The target compound is available at 97% purity (Combi-Blocks, $171–2,229/gram) . Analogs like 4-[3-(Trifluoromethyl)phenoxy]piperidine HCl are less commercially prevalent .

Biologische Aktivität

4-[4-(Trifluoromethoxy)phenoxy]piperidine is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and implications for drug development, particularly focusing on its interactions with cytochrome P450 enzymes and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C12H15ClF3NO2C_{12}H_{15}ClF_3NO_2 and a molecular weight of approximately 297.70 g/mol. The presence of the trifluoromethoxy group enhances its lipophilicity, which is crucial for membrane permeability and biological activity. The hydrochloride salt form of the compound increases its solubility in aqueous environments, facilitating various pharmacological applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of the trifluoromethoxy group while maintaining the integrity of the piperidine structure. The general synthetic pathway includes:

  • Formation of the Piperidine Ring : Starting from commercially available precursors.
  • Substitution Reactions : Introducing the trifluoromethoxy and phenoxy groups through nucleophilic aromatic substitution reactions.
  • Purification : Utilizing techniques such as chromatography to isolate the desired product .

Cytochrome P450 Inhibition

Preliminary studies indicate that this compound acts as an inhibitor of several cytochrome P450 enzymes, notably CYP1A2 and CYP2D6. These enzymes are critical in drug metabolism, and their inhibition can lead to significant pharmacokinetic interactions with co-administered drugs. This characteristic suggests that the compound could potentially increase the toxicity or alter the therapeutic effects of other medications due to altered metabolic profiles.

Neuropharmacological Potential

The compound has shown promise in modulating neurotransmitter systems, indicating potential applications in neuropharmacology. Its ability to influence neurotransmitter levels could be beneficial in treating neurological disorders or enhancing cognitive functions.

Anti-Tuberculosis Activity

Recent research has identified derivatives of this compound as candidates for anti-tuberculosis agents. A novel chemical entity derived from this compound class demonstrated efficacy against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. This finding highlights the potential for developing new treatments for tuberculosis with improved safety profiles .

Structure-Activity Relationship (SAR)

A study focused on optimizing derivatives of this compound revealed that modifications to the outer phenyl ring significantly impacted anti-tuberculosis activity. Compounds with specific substitutions exhibited enhanced potency compared to simpler analogs, demonstrating the importance of structural modifications in developing effective therapeutics .

Comparative Analysis

The following table summarizes key compounds related to this compound, highlighting their similarities and unique features:

Compound NameCAS NumberSimilarityUnique Features
4-[4-Trifluoromethoxy)phenoxy]piperidine287952-67-40.98Lacks hydrochloride salt
4-[3-(Trifluoromethoxy)phenoxy]piperidine459819-38-60.96Different position of trifluoromethoxy group
4-(2-(Trifluoromethoxy)phenoxy)piperidine hydrochloride950649-05-50.94Substituent position variation

This table illustrates how variations in substituent positions can influence biological activities and pharmacological profiles, emphasizing the need for careful consideration during drug design.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[4-(Trifluoromethoxy)phenoxy]piperidine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution between piperidine derivatives and activated aryl halides. For example, 4-chlorophenyl trifluoromethoxy precursors can react with piperidine under basic conditions (e.g., K₂CO₃ or NaOH in DMF) at 80–100°C for 12–24 hours . Key considerations:

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require rigorous purification.
  • Catalysis : Phase-transfer catalysts (e.g., TBAB) improve interphase reactivity.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) achieves >95% purity .
    • Data Table :
PrecursorBaseSolventTemp (°C)Yield (%)Purity (%)
4-Cl-C₆H₄-O-CF₃K₂CO₃DMF806592
4-Br-C₆H₄-O-CF₃NaOHDMSO1007295

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar analogs?

  • Methodological Answer :

  • ¹H/¹³C NMR : The trifluoromethoxy group (-OCF₃) shows a singlet at ~3.9–4.1 ppm (¹H) and ~120–125 ppm (¹³C). Piperidine protons appear as a multiplet at 1.5–2.5 ppm .
  • IR : Strong C-F stretches at 1100–1250 cm⁻¹ and C-O-C vibrations at 950–1050 cm⁻¹ .
  • MS : Molecular ion [M+H]⁺ at m/z 285.1 (C₁₂H₁₄F₃NO₂) with fragmentation patterns at m/z 168 (piperidine ring loss) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from stereochemical variations or impurities. Solutions:

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol) to isolate enantiomers. Example: (-)-trans isomers show higher 5-HT receptor binding affinity than (+)-cis forms .
  • Metabolic Stability Assays : Compare hepatic microsome stability (human vs. rodent) to identify species-specific degradation pathways .
    • Data Table :
DerivativeEnantiomerIC₅₀ (5-HT Receptor, nM)Metabolic Half-Life (Human, min)
R-configuration(-)-trans12 ± 245
S-configuration(+)-cis85 ± 1022

Q. How can computational modeling predict the binding affinity of this compound to neurological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with receptor PDB IDs (e.g., 5-HT₃: 4PIR). The trifluoromethoxy group’s electronegativity enhances π-π stacking with aromatic residues (e.g., Tyr234) .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. Key metrics: RMSD < 2 Å, hydrogen bond retention >70% .
    • Data Table :
Target ProteinDocking Score (kcal/mol)RMSD (Å)Hydrogen Bonds
5-HT₃ Receptor-9.21.83
σ₁ Receptor-7.52.51

Mechanistic and Pharmacological Questions

Q. What is the role of the trifluoromethoxy group in modulating the compound’s pharmacokinetics and blood-brain barrier (BBB) penetration?

  • Methodological Answer :

  • LogP Measurements : The -OCF₃ group increases lipophilicity (LogP = 2.8 vs. 1.5 for -OCH₃ analogs), enhancing BBB permeability .
  • P-gp Efflux Assays : Caco-2 cell models show low efflux ratios (<2), indicating minimal P-glycoprotein-mediated exclusion .

Q. How do structural modifications (e.g., piperidine N-substitution) impact the compound’s selectivity for kinase vs. phosphatase targets?

  • Methodological Answer :

  • Kinase Profiling : Broad-panel screening (Eurofins) identifies off-target effects. N-methylation reduces phosphatase inhibition (IC₅₀ > 1 µM) but retains JNK3 kinase activity (IC₅₀ = 50 nM) .
  • X-ray Crystallography : Co-crystal structures reveal steric clashes between N-substituents and phosphatase active sites .

Data Contradiction and Validation

Q. Why do some studies report conflicting cytotoxicity data for this compound in cancer cell lines?

  • Methodological Answer : Variations in cell culture conditions (e.g., serum concentration, hypoxia) alter ROS-mediated cytotoxicity. Standardization steps:

  • ROS Scavenger Controls : Use N-acetylcysteine (10 mM) to confirm ROS-dependent toxicity.
  • Clonogenic Assays : Validate long-term proliferation effects vs. acute cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(Trifluoromethoxy)phenoxy]piperidine
Reactant of Route 2
Reactant of Route 2
4-[4-(Trifluoromethoxy)phenoxy]piperidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.